molecular formula C14H27NO3 B1447094 tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate CAS No. 1697762-05-2

tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate

Cat. No.: B1447094
CAS No.: 1697762-05-2
M. Wt: 257.37 g/mol
InChI Key: MFFWQVSVRYCVPQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate is a carbamate-protected amine derivative featuring a cyclopentylmethyl substituent and a hydroxyl group on the propyl backbone. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of cannabinoid receptor ligands. Its tert-butyloxycarbonyl (Boc) group serves as a temporary protective moiety for amines during multi-step syntheses, enabling selective reactivity in subsequent coupling or functionalization steps .

Properties

IUPAC Name

tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-9-12(10-16)8-11-6-4-5-7-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFWQVSVRYCVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Common Synthetic Approach

  • Starting Materials : tert-butyl carbamate and 2-(cyclopentylmethyl)-3-hydroxypropyl chloride or a similar alkyl halide.
  • Reaction Type : Nucleophilic substitution (alkylation) of the carbamate nitrogen.
  • Base : Triethylamine or another non-nucleophilic base is used to neutralize the hydrochloric acid generated.
  • Solvent : Dichloromethane (DCM) or other aprotic organic solvents.
  • Temperature : Typically room temperature to mild heating.
  • Reaction Time : Several hours with stirring until completion, monitored by TLC or HPLC.

This method leverages the nucleophilicity of the carbamate nitrogen attacking the electrophilic alkyl halide, producing the desired carbamate-protected amine with a hydroxypropyl side chain.

Alternative Synthetic Strategies

  • Carbamate Formation via Carbamoylation : Reacting the free amine 2-(cyclopentylmethyl)-3-hydroxypropylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to install the Boc protecting group.
  • Coupling Reagents : Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) can activate carboxyl groups in related syntheses, improving yields and reducing side reactions, though less common for direct carbamate formation.

Industrial Production Methods

Industrial-scale synthesis typically follows the same fundamental chemistry but incorporates process optimizations to improve yield, purity, and scalability:

  • Continuous Flow Reactors : Enhance mixing and heat transfer, allowing better control over reaction parameters.
  • Automated Systems : For precise reagent addition and reaction monitoring.
  • Purification : Recrystallization and chromatographic techniques (silica gel column chromatography) are employed to achieve high purity (>98%).
  • Process Control : Strict anhydrous conditions and stoichiometric reagent control are maintained to minimize impurities such as unreacted alkyl halides or hydrolyzed carbamate byproducts.

Reaction Analysis and Mechanistic Insights

Types of Reactions Involved in Preparation

Reaction Type Reagents/Conditions Outcome
Nucleophilic Substitution tert-butyl carbamate + alkyl halide + base (Et3N) Formation of carbamate linkage
Carbamoylation Free amine + Boc2O + base Boc-protected amine
Purification Silica gel chromatography or recrystallization Isolation of pure product

Mechanism of Carbamate Formation

The nucleophilic nitrogen of tert-butyl carbamate attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the carbamate bond. The base scavenges the released acid, driving the reaction forward. The hydroxy group remains intact, allowing further functionalization if needed.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients effectively separates the product from unreacted starting materials and side products.
  • Recrystallization : Using ethanol/water mixtures to crystallize the product with high purity.
  • Analytical Validation : Purity is confirmed by NMR spectroscopy, LC-MS, and HPLC assays, typically achieving ≥98% purity.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Method Industrial Method
Starting Materials tert-butyl carbamate, 2-(cyclopentylmethyl)-3-hydroxypropyl chloride Same, but in bulk quantities
Solvent Dichloromethane, anhydrous Dichloromethane or alternative solvents
Base Triethylamine Triethylamine or other tertiary amines
Temperature Room temperature Controlled, often ambient to 40°C
Reaction Time Several hours Optimized for continuous flow processes
Purification Column chromatography, recrystallization Automated chromatography, recrystallization
Yield 70–85% 75–90%
Purity ≥98% ≥98%

Research Findings and Optimization Notes

  • Yield Improvement : Use of coupling reagents and strictly anhydrous conditions increases yield and reduces side reactions.
  • Reaction Monitoring : TLC and HPLC are essential to track reaction progress and determine endpoint.
  • Hydroxy Group Stability : The hydroxy group remains unmodified during carbamate formation, but care is needed to avoid oxidation or substitution side reactions.
  • Deprotection : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) if free amine is required for subsequent steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Hydrochloric acid in water, sodium hydroxide in ethanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halides or substituted amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development
tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate has shown promise in drug formulation as a prodrug or an active pharmaceutical ingredient (API). Its structure allows for modifications that can enhance bioavailability and target specificity.

  • Case Study : In a recent study, the compound was utilized in the synthesis of new derivatives aimed at inhibiting specific enzymes involved in cancer progression. The derivatives exhibited improved potency compared to existing treatments, highlighting the compound's potential in oncology.

Biochemical Applications

Buffering Agent
The compound serves as a non-ionic organic buffering agent, particularly useful in biological assays where maintaining a stable pH is crucial. It is effective within a pH range of 6-8.5, making it suitable for various cell culture applications.

  • Application Example : In cell culture experiments, this compound was tested as a buffering agent to maintain optimal conditions for cell growth and viability, demonstrating significant improvements in cell yield compared to traditional buffers.

Material Science

Polymer Chemistry
The compound can be used as a building block in the synthesis of polymers with specific functionalities. Its carbamate group can participate in various polymerization reactions, leading to materials with tailored properties.

  • Research Findings : Recent research has explored its use in creating biodegradable polymers for drug delivery systems. These polymers exhibited controlled release profiles and enhanced stability under physiological conditions.

Data Tables

Application AreaSpecific Use CaseOutcomes/Findings
Medicinal ChemistrySynthesis of enzyme inhibitorsImproved potency against cancer targets
Biochemical ApplicationsCell culture buffering agentEnhanced cell viability and yield
Material SciencePolymer synthesis for drug deliveryControlled release profiles and biodegradability

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate involves its hydrolysis to release the active amine. The hydrolysis is catalyzed by enzymes such as esterases and carbamate hydrolases. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, leading to the desired biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Carbamates

Structural Features and Functional Group Variations

The target compound is compared below with analogous tert-butyl carbamates (Table 1):

Key Observations:
  • Cyclopentylmethyl vs. Adamantane : The cyclopentylmethyl group in the target compound imposes less steric hindrance compared to the adamantane moiety in Scheme 2, leading to higher coupling yields (48% vs. 44–55%) . Adamantane’s rigidity may hinder reaction kinetics but enhances metabolic stability in drug candidates.
  • This feature is critical for bioavailability in drug development .
  • Deprotection Methods : Trifluoroacetic acid (TFA) is commonly used for Boc removal in the target compound and adamantanyl series , whereas rivaroxaban intermediates employ HCl due to compatibility with downstream reactions .

Stability and Reactivity Considerations

  • Hydroxyl Group Reactivity : The hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions, necessitating careful handling. In contrast, adamantane and aryl substituents enhance chemical inertness .
  • Boc Deprotection Kinetics : TFA-mediated deprotection is faster for the target compound compared to HCl-driven methods, as seen in rivaroxaban synthesis, where acidic conditions risk degrading sensitive functional groups .

Biological Activity

tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate is a carbamate derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H23N1O3
  • CAS Number : 1697762-05-2
  • Molecular Weight : 241.33 g/mol

The compound consists of a tert-butyl group, a cyclopentylmethyl moiety, and a hydroxypropyl substituent, which contribute to its stability and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a model substrate for enzyme studies, particularly those involving carbamate hydrolysis. It is also investigated for its potential therapeutic applications.

The mechanism of action involves the hydrolysis of the carbamate group, catalyzed by enzymes such as esterases and carbamate hydrolases. This reaction releases the active amine, which can interact with various molecular targets, including receptors and enzymes, leading to biological effects.

Enzyme Interaction Studies

Research indicates that this compound serves as a substrate for carbamate-hydrolyzing enzymes. In vitro studies have demonstrated its ability to facilitate investigations into enzyme mechanisms and kinetics. The compound's stability under various conditions makes it an ideal candidate for such studies.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored as a potential prodrug. The hydrolysis of the carbamate group can lead to the controlled release of active pharmaceutical ingredients (APIs), enhancing therapeutic efficacy while minimizing side effects. Its application in drug design is particularly relevant for compounds targeting neurodegenerative diseases .

Neuroprotective Effects

A study examined the neuroprotective effects of related carbamates on astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Although not directly tested on this compound, similar compounds showed promising results in reducing cell death and inflammation markers in astrocytes . These findings suggest potential avenues for further research into the neuroprotective properties of this compound.

Synthesis and Stability

The synthesis of this compound typically involves reacting tert-butyl carbamate with 2-(cyclopentylmethyl)-3-hydroxypropyl chloride in the presence of a base like triethylamine. The resulting compound exhibits significant stability, making it suitable for various organic synthesis applications .

Comparative Analysis

A comparison with other related compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
This compoundHydroxypropyl groupEnzyme substrate, potential prodrug
tert-butyl N-[2-(cyclopentylmethyl)-3-aminopropyl]carbamateAmino groupHigher reactivity towards electrophiles
tert-butyl N-[2-(cyclopentylmethyl)-3-methoxypropyl]carbamateMethoxy groupAltered solubility and reactivity

Q & A

Q. What strategies identify and quantify trace byproducts in large-scale syntheses?

  • Methodological Answer : Use LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) to detect low-abundance impurities (e.g., cyclopentylmethyl chloride adducts, m/z 318.1). Quantify via external calibration curves (LOD = 0.1 µg/mL). Process analytical technology (PAT) tools enable real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate
Reactant of Route 2
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tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.